molecular formula C14H22BNO2 B1421276 N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 1150271-47-8

N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B1421276
CAS No.: 1150271-47-8
M. Wt: 247.14 g/mol
InChI Key: KWMMOAKRTGRWBD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9,16H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMMOAKRTGRWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674854
Record name N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-47-8
Record name N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Methylaminomethyl)phenylboronic acid, pinacol ester
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Preparation Methods

Boronic Acid Derivative Formation

  • Starting Materials : The synthesis begins with the preparation of the boronic acid derivative. This involves reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenyl boronic acid derivative under suitable conditions.

  • Reaction Conditions : The reaction often requires an inert atmosphere and may involve the use of palladium catalysts and bases like potassium acetate in solvents such as 1,4-dioxane.

Amination Reaction

  • Introduction of the Methyl Group : The boronic acid derivative is then subjected to an amination reaction with methylamine to introduce the methyl group. This step may require careful control of temperature and pH to ensure optimal yield.

  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Detailed Synthesis Protocol

Given the lack of specific literature on this compound, a general protocol based on similar compounds can be proposed:

Step 1: Preparation of the Boronic Acid Derivative

Reagent Quantity Conditions
2-(4-Bromophenyl)pyridine 15 g Inert atmosphere, reflux
Bis(pinacolato)diboron 19.5 g Pd(OAc)₂ catalyst, KOAc base
1,4-Dioxane 64 ml Under nitrogen, reflux for 2 hours

Step 2: Amination Reaction

Reagent Quantity Conditions
Boronic Acid Derivative 11.2 g Inert atmosphere, room temperature
Methylamine Excess Controlled pH, stirring for several hours

Step 3: Purification

Method Solvent Conditions
Column Chromatography Toluene Activated carbon column
Recrystallization Ethanol Cooling slowly

Analysis and Characterization

The characterization of this compound involves various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has been investigated for its role as a pharmaceutical intermediate. Its boron-containing moiety enhances the compound's ability to interact with biological targets. Research indicates that compounds with boron functionality can exhibit improved pharmacological properties due to their ability to form stable complexes with biomolecules .

Case Study: Anticancer Agents
In studies focusing on anticancer agents, derivatives of this compound have shown promising results in inhibiting tumor growth. The incorporation of the dioxaborolane group has been linked to increased selectivity and potency against cancer cell lines .

2. Neuropharmacology
Research into neuropharmacological applications has highlighted the potential of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in therapies for conditions such as Alzheimer's disease and schizophrenia .

Materials Science

1. Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings and advanced composite materials .

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Application AreasCoatings, Composites

Organic Synthesis

1. Cross-Coupling Reactions
this compound serves as an effective reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions. This property is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .

Case Study: Synthesis of Biologically Active Compounds
In synthetic methodologies aimed at creating biologically active compounds, this reagent has been utilized to construct intricate molecular frameworks efficiently. Its role in facilitating selective reactions has been documented in several peer-reviewed studies .

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine involves its role as a boronic ester. In Suzuki-Miyaura coupling, it acts as a boron source, facilitating the formation of biaryl compounds through the transmetalation step with palladium catalysts. The molecular targets include aryl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position on the Phenyl Ring

Ortho vs. Para/Meta Substitution
  • CAS 1454653-59-8 : N-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (meta-substituted)
    • Impact : Meta substitution may alter electronic effects, influencing regioselectivity in coupling reactions .
Fluorine-Substituted Analog
  • Molecular formula: C₁₄H₂₁BFNO₂ .

Amine Group Modifications

N,N-Dimethyl vs. N-Methyl
  • N,N-Dimethyl-1-(2-boronatephenyl)methanamine (CAS 129636-11-9) Structural Difference: Replacement of N-methyl with N,N-dimethyl increases lipophilicity (logP: ~2.5 vs. ~2.0 for N-methyl) .
Heterocyclic Variants
  • N,N-Dimethyl-4-(boronate)pyrazole-1-ethanamine (CAS Unlisted)
    • Structural Difference : Pyrazole ring replaces phenyl, introducing nitrogen-based heterocyclic character.
    • Functional Impact : Improved coordination with transition metals (e.g., Pd), useful in catalytic systems .

Extended Aromatic Systems

  • N-Methyl-1-(pyren-1-yl)-N-(4-boronatobenzyl)methanamine
    • Structural Difference : Pyrene group adds polyaromatic bulk.
    • Functional Impact : Applications in optoelectronics (e.g., OLEDs) due to π-conjugation and delayed fluorescence properties .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Feature Application
N-Methyl-1-(2-boronatephenyl)methanamine 1150271-47-8 C₁₄H₂₂BNO₂ 247.1 Ortho-substituted phenyl Suzuki coupling, intermediates
N,N-Dimethyl-1-(2-boronatephenyl)methanamine 129636-11-9 C₁₅H₂₄BNO₂ 261.17 N,N-dimethyl group Organic synthesis
1-(4-Fluoro-2-boronatephenyl)-N-methylmethanamine 2096334-69-7 C₁₄H₂₁BFNO₂ 265.13 Fluorine substituent Reactive intermediates
N-Methyl-1-(3-methyl-4-boronatephenyl)methanamine 1772608-36-2 C₁₅H₂₄BNO₂ 261.17 Steric hindrance at 3-methyl Catalysis
N,N-Dimethyl-4-(boronate)pyrazole-1-ethanamine Unlisted C₁₂H₂₂BN₃O₂ 263.1 Heterocyclic pyrazole Coordination chemistry

Reactivity in Cross-Coupling Reactions

  • The ortho-substituted N-methyl variant (1150271-47-8) demonstrates moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the boronate group .
  • Para-substituted analogs (e.g., 1613259-71-4) exhibit faster coupling kinetics, attributed to reduced steric bulk .

Pharmacological Potential

    Biological Activity

    N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

    Chemical Structure and Properties

    The compound features a dioxaborolane moiety, which is known for its role in medicinal chemistry as a bioisostere for carboxylic acids. The presence of the N-methyl group and the phenyl ring contributes to its lipophilicity and biological activity.

    Research indicates that compounds containing a dioxaborolane structure can interact with various biological targets. The specific mechanisms for this compound may include:

    • Inhibition of Kinases : Similar compounds have shown inhibitory activity against kinases such as GSK-3β and IKK-β, which are involved in cellular signaling pathways related to cancer and inflammation .
    • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines like IL-6 and nitric oxide (NO) in microglial cells .

    In Vitro Studies

    A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

    Activity IC50 (µM) Cell Type Notes
    GSK-3β Inhibition8Various cancer cell linesPotent inhibitor compared to standard treatments
    Cytotoxicity>100HT-22 and BV-2 cellsNo significant cytotoxicity observed
    Anti-inflammatory1BV-2 microglial cellsReduced IL-6 levels significantly at low doses

    Case Studies

    • GSK-3β Inhibitory Activity : A study highlighted the compound's ability to inhibit GSK-3β with an IC50 of 8 nM. This suggests potential applications in treating neurodegenerative diseases where GSK-3β is implicated .
    • Cytotoxicity Assessment : In experiments with HT-22 neuronal cells and BV-2 microglial cells, the compound did not exhibit significant cytotoxic effects at concentrations up to 100 µM. This is crucial for therapeutic applications where cell viability is essential .

    Pharmacokinetics

    Understanding the pharmacokinetic profile of this compound is vital for its development as a therapeutic agent. Preliminary data suggest:

    • Metabolic Stability : The compound showed negligible metabolic degradation in mouse liver microsomes after incubation, indicating good metabolic stability which is favorable for drug development .

    Q & A

    Q. What are the primary synthetic routes for preparing N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine?

    The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group for coupling with aryl halides or triflates. Key steps include:

    • Boronate ester formation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via transesterification or direct borylation of a phenyl precursor .
    • Amine functionalization : Methylation of the methanamine group using reductive amination or alkylation with methyl iodide under basic conditions . Example protocol: Aryl halides are reacted with pinacol borane in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in THF/water mixtures .

    Q. How is the compound characterized to confirm structural integrity post-synthesis?

    Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:

    • ¹H/¹³C NMR : Boronate ester protons (δ 1.0–1.3 ppm for pinacol methyl groups) and methanamine methyl groups (δ 2.2–2.5 ppm) are diagnostic .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the intact boronate ester .
    • High-Resolution MS (HRMS) : Validates molecular weight (e.g., calculated for C₁₅H₂₃BNO₂: 262.16 g/mol) . Purity is assessed via HPLC (>95% purity thresholds are typical) .

    Advanced Research Questions

    Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this boronate ester in complex systems?

    Optimization involves:

    • Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., SPhos) improves yields in sterically hindered systems .
    • Solvent systems : Mixed solvents (e.g., DME/H₂O) enhance solubility and reduce side reactions .
    • Base choice : K₃PO₄ or Cs₂CO₃ increases coupling efficiency in electron-deficient aryl partners . Example : A 2024 study achieved 89% yield using Pd(OAc)₂, SPhos, and Cs₂CO₃ in DME/H₂O at 80°C .

    Q. What strategies mitigate hydrolytic instability of the boronate ester during reactions?

    Key approaches include:

    • Anhydrous conditions : Use of dry solvents (e.g., THF distilled over Na/benzophenone) and inert atmospheres (N₂/Ar) .
    • Stabilizing additives : Triethylamine (NEt₃) or molecular sieves absorb moisture .
    • Low-temperature storage : Storing at –20°C under nitrogen prolongs shelf life .

    Q. How does the compound’s electronic structure influence its reactivity in donor-acceptor systems?

    The boronate ester acts as an electron-deficient site , enabling charge-transfer interactions in meta-terphenyl-linked dyads. Computational studies (DFT) show:

    • Reduced HOMO-LUMO gap : Enhances intramolecular charge transfer when paired with electron-rich donors (e.g., triphenylamine) .
    • Applications : Used in organic electronics for tunable optoelectronic properties .

    Methodological Challenges

    Q. How are competing side reactions (e.g., protodeboronation) managed during coupling?

    • Temperature control : Reactions below 90°C minimize protodeboronation .
    • Exclusion of protic solvents : Avoid methanol/water mixtures unless required for solubility .
    • Catalyst tuning : Bulky ligands (e.g., XPhos) suppress undesired pathways .

    Q. What analytical methods resolve discrepancies in reported reaction yields?

    • Reaction monitoring : In situ ¹¹B NMR tracks boronate ester consumption .
    • Byproduct analysis : LC-MS identifies hydrolyzed or dimerized species . Case study : A 2022 protocol reported 33% yield due to competing allylboration; optimizing stoichiometry (2:1 aryl halide:boronate) increased yield to 67% .

    Applications in Research

    Q. How is the compound utilized in molecular sensor design?

    The boronate ester enables selective binding to diols (e.g., lactate) in sensors:

    • Electrochemical sensors : Pyrene-appended derivatives on graphene foam exhibit quantum capacitance changes upon analyte binding .
    • Fluorescent probes : Coupling with fluorophores (e.g., dansyl) creates pH-responsive systems .

    Q. What role does it play in pharmaceutical intermediate synthesis?

    The amine group serves as a nucleophilic handle for:

    • Peptide coupling : Activated as an amide via EDC/HOBt .
    • Heterocycle formation : Cyclization with ketones or aldehydes yields imidazoles or oxazoles .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
    Reactant of Route 2
    Reactant of Route 2
    N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

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